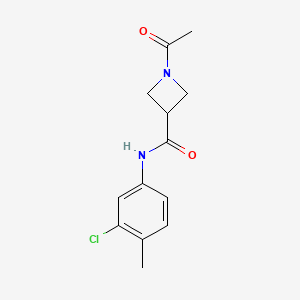

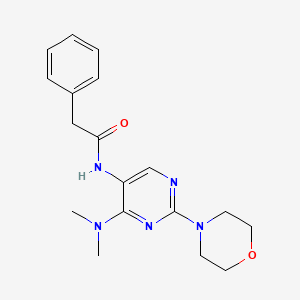

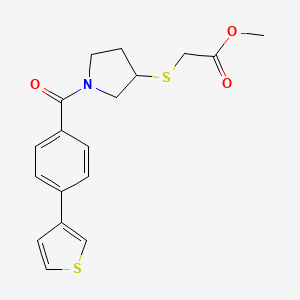

(E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinolines and acrylates are chemical compounds with potential antitumor properties. The compound , (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide, is a derivative that combines these two functional groups, potentially enhancing its biological activity. Although the specific compound is not directly studied in the provided papers, the research on similar quinolinyl acrylate derivatives suggests that such compounds could have significant therapeutic effects against various diseases, including cancer and parasitic infections .

Synthesis Analysis

The synthesis of quinolinyl acrylate derivatives typically involves the coupling of quinoline moieties with acrylate groups. For instance, a series of 2-(N-cyclicamino)quinolines were synthesized and combined with methyl (E)-3-(aminophenyl)acrylates, demonstrating the versatility of the synthetic approaches for these types of compounds . Although the exact synthesis method for the compound is not detailed, similar synthetic strategies could be employed, such as the use of electrophilic substitution reactions or condensation reactions with appropriate precursors .

Molecular Structure Analysis

The molecular structure of quinolinyl acrylate derivatives is characterized by the presence of a quinoline ring system and an acrylate moiety. These structural features are crucial for the biological activity of the compounds. For example, the presence of a chloro group on the quinoline ring, as seen in the compound of interest, could influence the compound's ability to interact with biological targets . Additionally, the configuration of the acrylamide linkage (E or Z) can affect the compound's biological properties .

Chemical Reactions Analysis

Quinolinyl acrylate derivatives can undergo various chemical reactions, including electrophilic substitution, which can be used to introduce different substituents onto the quinoline ring, potentially modifying the compound's biological activity . Furthermore, the acrylamide group can participate in ene-reduction reactions, as demonstrated by the enantioselective reduction of a related acrylamide compound by fungi, leading to products with a stereogenic center .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinyl acrylate derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of heteroatoms and functional groups like the acrylamide linkage can affect these properties. For instance, the introduction of a chloro substituent on the phenyl ring could impact the compound's lipophilicity, which in turn could influence its absorption, distribution, metabolism, and excretion (ADME) profiles . The enantioselective synthesis of related compounds also highlights the importance of stereochemistry in determining the physical properties of these molecules .

Aplicaciones Científicas De Investigación

Anticancer Activity

(E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide, a novel quinoline derivative, has been found to exhibit significant anticancer activity. Studies have demonstrated its effectiveness against breast cancer and prostate cancer. For instance, some quinoline acrylamides, including compounds with a 2-chlorophenyl moiety, have shown promising results against the breast cancer cell line MCF7, displaying higher activity compared to the reference drug doxorubicin (Ghorab & Alsaid, 2015). Similarly, quinolinyl acrylate derivatives have been evaluated against human prostate cancer cells, indicating significant inhibitory effects on cell viability, adhesion, migration, invasion, and tumor growth in vivo (Rodrigues et al., 2012).

Antibacterial and Antimicrobial Properties

Quinoline derivatives, including those similar to (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide, have exhibited significant antibacterial and antifungal activities. For example, certain quinoline acrylamides have shown inhibition of bacterial and fungal growth, demonstrating their potential as antimicrobial agents (Ahmed et al., 2006). Another study presented the synthesis and antibacterial evaluation of pyridine and quinoline derivatives, which displayed a wide range of activities against various microorganisms (Nabila et al., 2017).

Other Applications

Quinoline derivatives also find applications in various other fields. For example, they have been used in the synthesis of new dichroic dyes with absorption in the near-IR region, indicating potential use in optical materials and technologies (Shahab et al., 2015). Additionally, they have been involved in studies related to corrosion inhibition, molecular docking, and photoluminescent properties, showcasing their versatility in scientific research (Zarrouk et al., 2014).

Propiedades

IUPAC Name |

4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N-quinolin-8-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2/c23-18-9-2-1-6-16(18)12-13-20(27)24-14-5-11-21(28)26-19-10-3-7-17-8-4-15-25-22(17)19/h1-4,6-10,12-13,15H,5,11,14H2,(H,24,27)(H,26,28)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBAQHLPMLUESP-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002138.png)

![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002153.png)